![molecular formula C14H9BrN2O2 B2939816 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone CAS No. 477864-80-5](/img/structure/B2939816.png)
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone (6-BHPQ) is a synthetic quinazolinone compound that has been studied for its potential applications in scientific research, including as a therapeutic agent. It has been shown to possess a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone serves as a pivotal intermediate in synthetic chemistry for the development of a diverse array of quinazolinone derivatives. Studies have detailed the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in generating compounds with varied functional groups, including ethers, esters, and sulfonates. These synthesized derivatives have been examined for their antibacterial properties, indicating the broad utility of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone in medicinal chemistry and drug discovery (Badr, El-Sherief, & Mahmoud, 1980).
Antimicrobial and Antiviral Activities
Further research into quinazolinone derivatives has unveiled their antimicrobial and antiviral efficacies. Specific compounds synthesized from 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have demonstrated significant activity against various strains of bacteria and viruses, including the potential to combat poxviruses. This highlights the potential of these compounds in addressing infectious diseases and underscores the importance of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone as a foundational chemical for therapeutic agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antioxidant Properties
Quinazolinone derivatives have also been evaluated for their antioxidant properties, contributing to the potential therapeutic applications of these compounds in oxidative stress-related diseases. The structure-antioxidant activity relationships of 2-substituted quinazolin-4(3H)-ones indicate the necessity of specific substituents to enhance antioxidant efficacy. This research not only expands the utility of 6-bromo-quinazolinone derivatives but also opens avenues for the development of novel antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).
Anticancer and Anticonvulsant Activities
In the realm of pharmacology, novel quinazolinone derivatives have shown promise as anticancer and anticonvulsant agents. The synthesis of these derivatives from 6-bromo-quinazolinones and their subsequent evaluation against cancer cell lines reveal significant anticancer activity, offering new pathways for cancer treatment. Additionally, certain quinazolinone compounds exhibit potent anticonvulsant properties, suggesting their utility in developing new treatments for epilepsy and related disorders (Amir, Ali, & Hassan, 2013).
Propriétés
IUPAC Name |
6-bromo-3-hydroxy-2-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXPOXRURNOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320301 |
Source
|
Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone | |
CAS RN |
477864-80-5 |
Source
|
Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.